

Technical Support Center: Regioselective Functionalization of 2,4,5-Tribromothiazole

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Compound of Interest

Compound Name: 2,4,5-Tribromothiazole

Cat. No.: B1600981

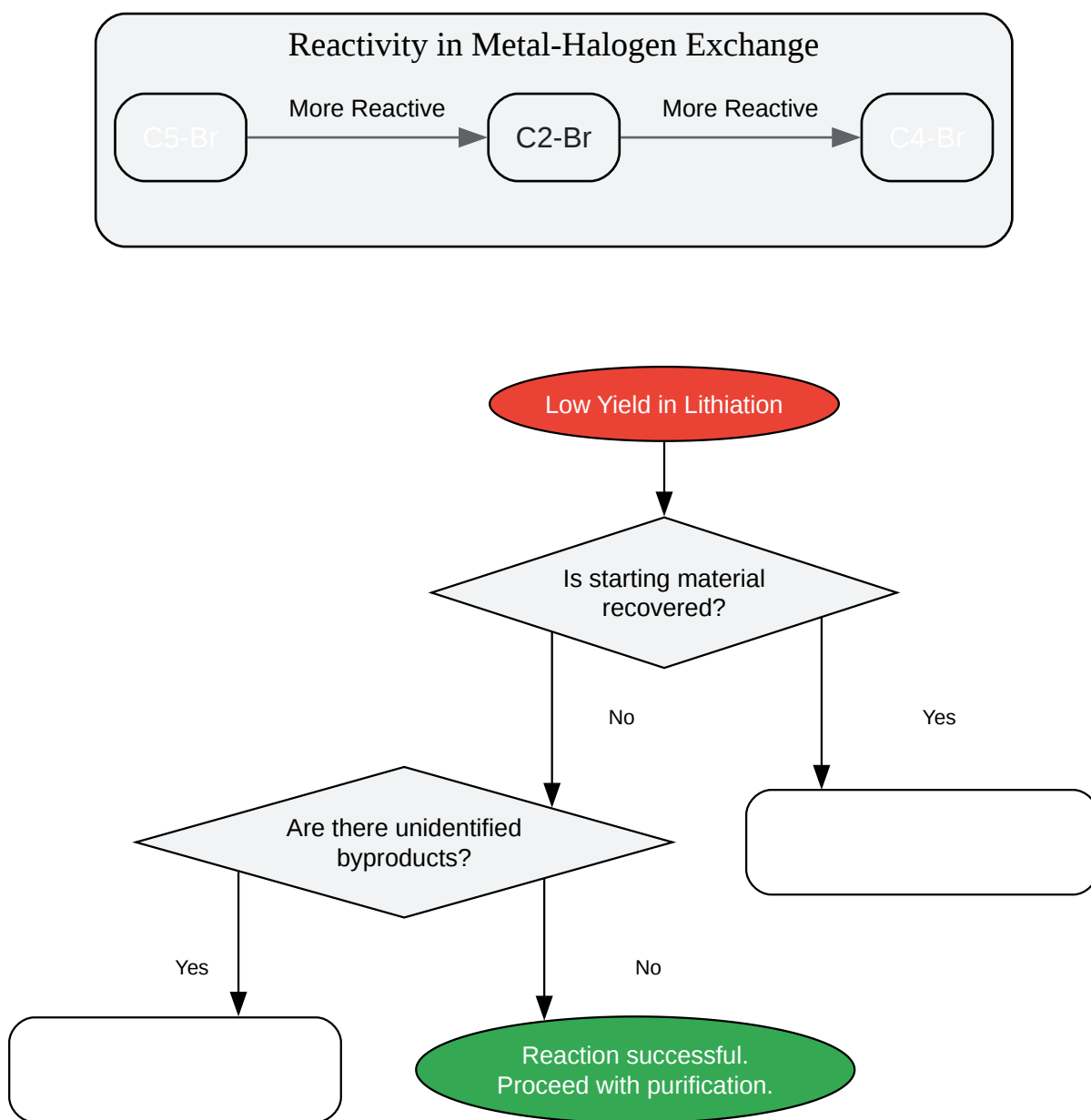
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Welcome to the dedicated technical support center for navigating the complexities of **2,4,5-tribromothiazole** functionalization. This guide is designed for chemists, researchers, and drug development professionals who utilize this versatile heterocyclic scaffold. Here, we address common challenges in achieving regioselectivity through a series of in-depth, question-and-answer-based troubleshooting guides and FAQs. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles governing these reactions.

Core Principles: Understanding the Reactivity Hierarchy

Before troubleshooting specific issues, it is critical to understand the inherent electronic properties of the **2,4,5-tribromothiazole** ring. The three bromine atoms exhibit distinct reactivity profiles governed by factors such as C-H acidity, inductive effects, and the ability to stabilize organometallic intermediates.

The generally accepted order of reactivity for the bromine atoms in metal-halogen exchange reactions is $C5 > C2 > C4$.^[1] The C5-position is the most reactive, primarily due to the acidity of the corresponding C-H bond in the parent thiazole, making the resulting organometallic species more stable. The C2-position is next, influenced by the adjacent sulfur and nitrogen atoms. The C4-bromine is the least reactive.



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References

- 1. researchgate.net [researchgate.net]
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